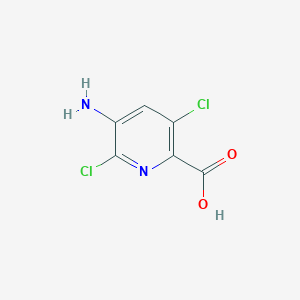
5-Amino-3,6-dichloropicolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3,6-dichloropicolinic acid, also known as aminopyralid, is a pyridine carboxylic acid herbicide. It is primarily used for the control of broadleaf weeds, especially in grasslands and non-cropped areas. This compound is highly soluble in water and has a high potential for leaching into groundwater .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the methods for preparing 5-Amino-3,6-dichloropicolinic acid involves the reduction of 4-amino-3,5,6-trichloropicolinic acid. This process uses catalytic hydrogenation under specific temperature and pressure conditions. The reaction is carried out in a reactor with palladium on carbon (Pd/C) as the catalyst. The reactor is filled with nitrogen and hydrogen, and the reaction is maintained at a temperature of 50°C and a pressure of 0.3 MPa for 20 hours .
Industrial Production Methods
The industrial production of this compound follows a similar process but on a larger scale. The use of catalytic hydrogenation ensures high selectivity and efficiency, making it suitable for mass production. This method is environmentally friendly as it avoids the use of hazardous reducing agents like hydrazine and dichloromethane .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3,6-dichloropicolinic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: The compound can be reduced using catalytic hydrogenation.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of 4-amino-3,5,6-trichloropicolinic acid yields this compound .
Applications De Recherche Scientifique
5-Amino-3,6-dichloropicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used as a herbicide for controlling broadleaf weeds in grasslands and non-cropped areas
Mécanisme D'action
The mechanism of action of 5-Amino-3,6-dichloropicolinic acid involves its role as an auxinic herbicide. It mimics the natural plant hormone auxin, disrupting normal plant growth processes. This leads to uncontrolled growth and eventually the death of the plant. The compound targets specific molecular pathways involved in cell elongation and division .
Comparaison Avec Des Composés Similaires
5-Amino-3,6-dichloropicolinic acid belongs to the picolinic acid family of herbicides, which includes:
- Clopyralid
- Picloram
- Triclopyr
Compared to these compounds, this compound is unique in its high solubility in water and its specific use for controlling broadleaf weeds in grasslands .
Propriétés
Formule moléculaire |
C6H4Cl2N2O2 |
|---|---|
Poids moléculaire |
207.01 g/mol |
Nom IUPAC |
5-amino-3,6-dichloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-2-1-3(9)5(8)10-4(2)6(11)12/h1H,9H2,(H,11,12) |
Clé InChI |
PBZIVWNQLCXTPX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=C1Cl)C(=O)O)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


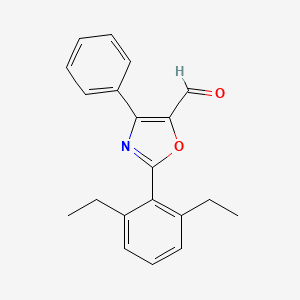
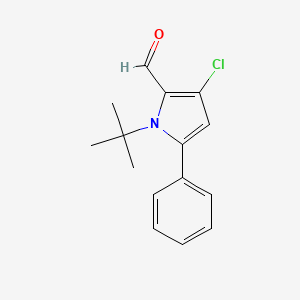
![Cyclopenta[c]pyrrole-1,5-dione, 2,3,3a,4-tetrahydro-6-phenyl-](/img/structure/B12883459.png)
![Phosphine, dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]-](/img/structure/B12883464.png)

![2-(Furan-2-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine](/img/structure/B12883483.png)

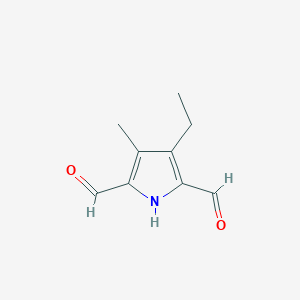
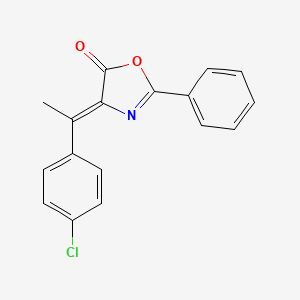


![3-Methoxy-6-methylbenzo[d]isoxazole](/img/structure/B12883512.png)
![[2-(5-Phenyl-1,2-oxazol-3-yl)phenyl]acetic acid](/img/structure/B12883514.png)

